molecular formula C19H25N5O4 B2649463 N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 1049417-45-9

N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2649463
CAS No.: 1049417-45-9
M. Wt: 387.44
InChI Key: JPXFLPKVHGFECL-UHFFFAOYSA-N
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Description

N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group, an oxazole ring, and an ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic synthesis. The process begins with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The oxazole ring is then synthesized and attached to the piperazine derivative. Finally, the ethanediamide moiety is introduced to complete the synthesis. Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxazole ring could produce a dihydro-oxazole compound.

Scientific Research Applications

N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, inhibiting their activity and modulating various physiological responses. This interaction is mediated through the piperazine and oxazole rings, which facilitate binding to the receptor’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is unique due to its combination of a methoxyphenyl group, an oxazole ring, and an ethanediamide moiety. This unique structure enhances its binding affinity and specificity for alpha1-adrenergic receptors, making it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-14-13-17(22-28-14)21-19(26)18(25)20-7-8-23-9-11-24(12-10-23)15-3-5-16(27-2)6-4-15/h3-6,13H,7-12H2,1-2H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXFLPKVHGFECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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